4-Methyl-N-propanoyl-1,3-oxazole-5-carboxamide
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Overview
Description
4-Methyl-N-propionyloxazole-5-carboxamide is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its molecular structure, which includes a methyl group at the 4-position and a propionyl group attached to the nitrogen atom of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-propionyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 4-methyl-5-carboxamide oxazole derivatives using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-propionyloxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be performed to convert the oxazole ring into a pyrrolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted oxazoles.
Scientific Research Applications
4-Methyl-N-propionyloxazole-5-carboxamide has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-N-propionyloxazole-5-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
4-Methyl-N-propionyloxazole-5-carboxamide is unique in its structure and reactivity compared to other oxazole derivatives. Similar compounds include:
5-Methyl-N-propionyloxazole-4-carboxamide: A positional isomer with a different arrangement of substituents.
4-Methyl-N-butyloxazole-5-carboxamide: A compound with a longer alkyl chain on the nitrogen atom.
4-Methyl-N-propionyloxazole-3-carboxamide: Another positional isomer with the carboxamide group at a different position on the oxazole ring.
Properties
CAS No. |
62539-94-0 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-methyl-N-propanoyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-3-6(11)10-8(12)7-5(2)9-4-13-7/h4H,3H2,1-2H3,(H,10,11,12) |
InChI Key |
XORCNSNSWOLTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=O)C1=C(N=CO1)C |
Origin of Product |
United States |
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